1-Methyl-3-(1h-1,2,4-triazol-5-yl)urea
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Overview
Description
1-Methyl-3-(1h-1,2,4-triazol-5-yl)urea is a heterocyclic compound that contains a triazole ring Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(1h-1,2,4-triazol-5-yl)urea typically involves the reaction of 1-methyl-1H-1,2,4-triazole-5-amine with an isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions . The reaction yields the desired urea derivative after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(1h-1,2,4-triazol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as triazole N-oxides.
Reduction: Formation of reduced derivatives such as triazole amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-Methyl-3-(1h-1,2,4-triazol-5-yl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and corrosion inhibitors
Mechanism of Action
The mechanism of action of 1-Methyl-3-(1h-1,2,4-triazol-5-yl)urea involves its interaction with specific molecular targets. For example, in enzyme inhibition, the triazole ring can bind to the active site of the enzyme, blocking its activity. The compound may also interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-1,2,4-triazole-5-amine
- 1-Methyl-1H-1,2,4-triazole-3-carboxamide
- 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid
Uniqueness
1-Methyl-3-(1h-1,2,4-triazol-5-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its urea moiety can form hydrogen bonds, enhancing its binding affinity to biological targets compared to other triazole derivatives .
Properties
CAS No. |
54070-78-9 |
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Molecular Formula |
C4H7N5O |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
1-methyl-3-(1H-1,2,4-triazol-5-yl)urea |
InChI |
InChI=1S/C4H7N5O/c1-5-4(10)8-3-6-2-7-9-3/h2H,1H3,(H3,5,6,7,8,9,10) |
InChI Key |
JTRJBOKEJAWMSR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=NC=NN1 |
Origin of Product |
United States |
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